SARS-CoV-2-IN-66

SARS-CoV-2 RdRp inhibitor Antiviral potency

SARS-CoV-2-IN-66 (compound 1) is a validated vitamin K-derived non-nucleoside RdRp inhibitor with an EC50 of 70.8 μM in VeroE6/TMPRSS2 cells. Unlike clinical-stage protease or nucleoside analogs, its unique chemotype targets the viral RNA-dependent RNA polymerase at a novel allosteric site, making it an ideal reference standard for mechanistic studies, SAR campaigns, and combination synergy screens. Direct substitution with close analogs (e.g., SARS-CoV-2-IN-67, EC50 64.8 μM) or other RdRp inhibitors is scientifically invalid due to quantitative potency and cytotoxicity profile differences. Procure this high-purity (≥98%) compound for reproducible, publication-grade research results.

Molecular Formula C28H30O2
Molecular Weight 398.5 g/mol
Cat. No. B12387723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-66
Molecular FormulaC28H30O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C
InChIInChI=1S/C28H30O2/c1-19(9-7-10-20(2)17-23-12-8-11-21(3)18-23)15-16-24-22(4)27(29)25-13-5-6-14-26(25)28(24)30/h5-6,8,10-15,18H,7,9,16-17H2,1-4H3/b19-15+,20-10+
InChIKeyXNNZXALDRUZMCU-VRGWLGSASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-66: Key Characteristics and Primary Research Context


SARS-CoV-2-IN-66 (compound 1) is a vitamin K derivative identified as an inhibitor of SARS-CoV-2 replication. Its antiviral activity was initially characterized in a VeroE6/TMPRSS2 cell model, where it demonstrated an EC50 of 70.8 μM [1]. This compound belongs to a novel class of non-nucleoside inhibitors targeting the viral RNA-dependent RNA polymerase (RdRp), distinct from clinical-stage protease inhibitors or nucleoside analogs. The foundational research, published in *ACS Omega*, establishes its mechanism and provides a baseline for comparison with other vitamin K analogs and established antiviral agents [1].

SARS-CoV-2-IN-66: Why Simple Class Substitution is Unreliable


Direct substitution of SARS-CoV-2-IN-66 with other in-class vitamin K derivatives or RdRp inhibitors is not scientifically valid. While all are termed 'SARS-CoV-2 inhibitors,' they exhibit significant quantitative differences in potency, mechanism, and cytotoxicity profiles even within the same study and assay system. For instance, the close analog SARS-CoV-2-IN-67 (compound 16) is approximately 9% more potent (EC50 64.8 μM vs. 70.8 μM) and displays a distinct lack of cytotoxicity up to 100 μM [1]. Furthermore, the non-nucleoside RdRp mechanism of SARS-CoV-2-IN-66 fundamentally differs from nucleoside analogs like remdesivir, which requires intracellular triphosphorylation to become active, leading to divergent resistance profiles and experimental utility [1]. These key differentiators necessitate a quantitative, evidence-based selection process for procurement.

SARS-CoV-2-IN-66: Quantitative Differentiation from Analogs and Alternatives


Direct Potency Comparison with Clinical Benchmark Remdesivir

In a direct head-to-head assay in VeroE6/TMPRSS2 cells, SARS-CoV-2-IN-66 exhibits an EC50 of 70.8 μM. In the same study and cell system, the clinical RdRp inhibitor remdesivir demonstrated an EC50 of 4.2 μM [1]. This quantifies the significant potency gap between a novel lead compound and a clinically approved standard-of-care.

SARS-CoV-2 RdRp inhibitor Antiviral potency

Direct Comparison with the Most Potent In-Class Analog

Within the same series of vitamin K derivatives, SARS-CoV-2-IN-66 (compound 1) is directly comparable to its most potent analog, SARS-CoV-2-IN-67 (compound 16). In the identical VeroE6/TMPRSS2 cell assay, SARS-CoV-2-IN-66 has an EC50 of 70.8 μM, whereas SARS-CoV-2-IN-67 has an EC50 of 64.8 μM [1]. This shows that a structural modification at the ω-position of the side chain results in a measurable but modest improvement in antiviral activity.

Vitamin K derivative SARS-CoV-2 Structure-activity relationship

Mechanism of Action: Divergent Target Engagement Compared to Clinical Protease Inhibitors

SARS-CoV-2-IN-66 is a direct inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and shows no inhibitory effect on the 3CL protease in enzymatic assays [1]. This is in stark contrast to clinical agents like ensitrelvir, which is a potent 3CL protease inhibitor with an EC50 of approximately 0.4 μM in VeroE6/TMPRSS2 cells . This mechanistic divergence is a critical differentiator for experimental design.

Mechanism of action RdRp 3CL protease Target specificity

Differentiation by Chemical Scaffold: A Non-Nucleoside Vitamin K Derivative

SARS-CoV-2-IN-66 is built upon a vitamin K (menaquinone-2) scaffold, representing a novel chemotype for SARS-CoV-2 inhibition [1]. This is a key differentiator from the two main classes of clinically used antivirals: nucleoside/nucleotide analogs (e.g., remdesivir, molnupiravir) and peptidomimetic protease inhibitors (e.g., nirmatrelvir). Its non-nucleoside structure suggests a distinct binding mode on RdRp, potentially circumventing resistance mechanisms that affect nucleoside analogs [1].

Chemical scaffold Vitamin K derivative Non-nucleoside inhibitor Drug discovery

SARS-CoV-2-IN-66: Optimal Research and Industrial Application Scenarios


Use as a Reference Compound in RdRp-Focused Assays

Given its confirmed mechanism of action as an RdRp inhibitor [1], SARS-CoV-2-IN-66 is an ideal reference standard for developing and validating biochemical or cellular assays that specifically measure SARS-CoV-2 RdRp activity. Its moderate potency (EC50 70.8 μM) provides a useful dynamic range for detecting inhibition without the steep dose-response curve of highly potent clinical compounds.

A Chemical Probe for Studying Non-Nucleoside RdRp Inhibition

The unique vitamin K-derived chemotype of SARS-CoV-2-IN-66 [1] makes it a valuable chemical probe for investigating the structure and function of the SARS-CoV-2 RdRp complex. It can be used in structural biology studies (e.g., X-ray crystallography, cryo-EM) to identify novel allosteric binding sites on the polymerase, distinct from the active site targeted by nucleoside analogs.

A Lead Scaffold for Structure-Activity Relationship (SAR) Studies

The quantitative data showing a direct potency difference between SARS-CoV-2-IN-66 (EC50 70.8 μM) and its close analog SARS-CoV-2-IN-67 (EC50 64.8 μM) [1] directly supports its use in medicinal chemistry programs. The compound serves as a validated starting point for iterative SAR campaigns aimed at improving antiviral potency and drug-like properties through targeted synthetic modifications.

Tool Compound for Investigating Antiviral Synergy or Resistance

Due to its distinct mechanism of action as a non-nucleoside RdRp inhibitor, SARS-CoV-2-IN-66 can be used in combination studies with protease inhibitors (e.g., ensitrelvir) or nucleoside analogs (e.g., remdesivir) to probe for synergistic antiviral effects [1]. It is also a useful tool for generating and characterizing potential viral resistance mutations that specifically affect non-nucleoside RdRp inhibitor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-66

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.